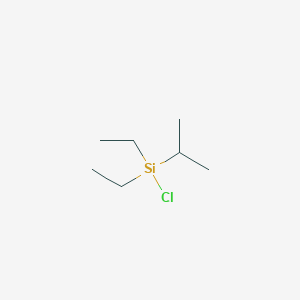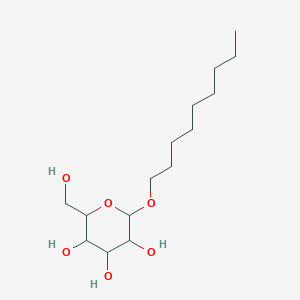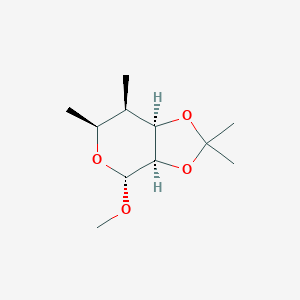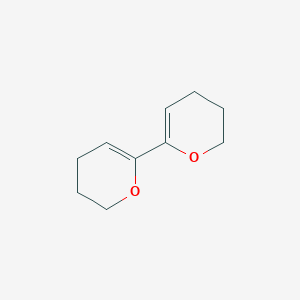
(23S,25R)-1alpha,23,25,26-tetrahydroxyvitamin D3/(23S,25R)-1alpha,23,25,26-tetrahydroxycholecalciferol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(23S,25R)-1alpha,23,25,26-tetrahydroxyvitamin D3, also known as (23S,25R)-1alpha,23,25,26-tetrahydroxycholecalciferol, is a vitamin D3 derivative that has been synthesized and studied extensively in recent years. This compound has shown promising results in various scientific research applications, including its use as a potential treatment for cancer and other diseases.
Wirkmechanismus
(23S,25R)-1alpha,23,25,26-tetrahydroxyvitamin D3 exerts its anti-cancer effects through multiple mechanisms. One of the key mechanisms is the induction of apoptosis in cancer cells, which is mediated by the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes. In addition, (23S,25R)-1alpha,23,25,26-tetrahydroxyvitamin D3 can inhibit cancer cell proliferation by blocking the cell cycle at the G1 phase and inducing cell differentiation.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, (23S,25R)-1alpha,23,25,26-tetrahydroxyvitamin D3 has been shown to have other biochemical and physiological effects. For example, this compound can regulate calcium and phosphate metabolism, which is important for bone health. In addition, (23S,25R)-1alpha,23,25,26-tetrahydroxyvitamin D3 has been shown to have anti-inflammatory effects and can modulate the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (23S,25R)-1alpha,23,25,26-tetrahydroxyvitamin D3 in lab experiments is its high potency and specificity for cancer cells. This compound has been shown to be effective at low concentrations, which reduces the risk of toxicity and side effects. However, one limitation of using (23S,25R)-1alpha,23,25,26-tetrahydroxyvitamin D3 in lab experiments is its limited solubility in water, which can make it difficult to administer and study.
Zukünftige Richtungen
There are several future directions for the study of (23S,25R)-1alpha,23,25,26-tetrahydroxyvitamin D3. One area of research is the optimization of the synthesis method to improve yield and purity. Another area of research is the development of new formulations and delivery methods to improve the solubility and bioavailability of (23S,25R)-1alpha,23,25,26-tetrahydroxyvitamin D3. In addition, further studies are needed to investigate the potential use of this compound in combination with other anti-cancer drugs or therapies. Finally, more research is needed to fully understand the biochemical and physiological effects of (23S,25R)-1alpha,23,25,26-tetrahydroxyvitamin D3, which could lead to the identification of new therapeutic targets and applications.
Synthesemethoden
(23S,25R)-1alpha,23,25,26-tetrahydroxyvitamin D3 can be synthesized through a multi-step process involving the conversion of vitamin D3 to 1alpha,25-dihydroxyvitamin D3, followed by hydroxylation at the 23 and 26 positions. This synthesis method has been optimized and improved over the years, resulting in high yields of pure (23S,25R)-1alpha,23,25,26-tetrahydroxyvitamin D3.
Wissenschaftliche Forschungsanwendungen
(23S,25R)-1alpha,23,25,26-tetrahydroxyvitamin D3 has been studied extensively for its potential use in cancer treatment. Research has shown that this compound can induce apoptosis (programmed cell death) in cancer cells, while leaving healthy cells unharmed. In addition, (23S,25R)-1alpha,23,25,26-tetrahydroxyvitamin D3 has been shown to inhibit the growth and metastasis of cancer cells in animal models.
Eigenschaften
CAS-Nummer |
100634-18-2 |
|---|---|
Produktname |
(23S,25R)-1alpha,23,25,26-tetrahydroxyvitamin D3/(23S,25R)-1alpha,23,25,26-tetrahydroxycholecalciferol |
Molekularformel |
C27H44O5 |
Molekulargewicht |
448.6 g/mol |
IUPAC-Name |
(2R,4S,6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-1,2,4-triol |
InChI |
InChI=1S/C27H44O5/c1-17(12-22(30)15-26(3,32)16-28)23-9-10-24-19(6-5-11-27(23,24)4)7-8-20-13-21(29)14-25(31)18(20)2/h7-8,17,21-25,28-32H,2,5-6,9-16H2,1,3-4H3/b19-7+,20-8-/t17-,21-,22+,23-,24+,25+,26-,27-/m1/s1 |
InChI-Schlüssel |
QDZSTMXTBPCCGE-CJJVECAQSA-N |
Isomerische SMILES |
C[C@H](C[C@@H](C[C@](C)(CO)O)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C |
SMILES |
CC(CC(CC(C)(CO)O)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
Kanonische SMILES |
CC(CC(CC(C)(CO)O)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
Synonyme |
1 alpha,23,25,26-tetrahydroxyvitamin D3 1,23,25,26-tetrahydroxyvitamin D3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1,3-Dioxo-1h-benzo[de]isoquinolin-2(3h)-yl trifluoromethanesulfonate](/img/structure/B24499.png)


![(3S,5R,10S,13R,14R,17R)-17-[(2R)-4-(3,3-dimethylaziridin-2-yl)butan-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B24505.png)






![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-[ethyl[(tetrahydro-2-furanyl)methyl]amino]-3'-methyl-2'-(phenylamino)-](/img/structure/B24521.png)